molecular formula C14H20N2O4 B2697965 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea CAS No. 1788580-49-3

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea

Cat. No.: B2697965
CAS No.: 1788580-49-3
M. Wt: 280.324
InChI Key: CYWPCDHQBADXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.324. The purity is usually 95%.
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Scientific Research Applications

Protein Dynamics and Electrostatics in Enzymatic Functions

A study on para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, offers insights into how protein dynamics and electrostatic interactions facilitate complex biochemical reactions within a single polypeptide structure. This research highlights the significance of conformational rearrangements in achieving regulated, fast, and specific catalysis, which could be pertinent when considering the biochemical applications or interactions of complex organic compounds like 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea (Entsch, Cole, & Ballou, 2005).

Antioxidant Activity Measurement Methods

Understanding the antioxidant activity of complex molecules is crucial in evaluating their potential therapeutic applications. A comprehensive review of methods used in determining antioxidant activity outlines the detection mechanisms, applicability, advantages, and disadvantages of various assays. This knowledge is essential for assessing the antioxidant capacity of new compounds, potentially including this compound (Munteanu & Apetrei, 2021).

Environmental Behavior of Parabens

While not directly related, the environmental behavior and fate of parabens, which share some structural similarities with benzoic acid derivatives, provide a framework for understanding how similar compounds might behave in aquatic environments and their potential endocrine-disrupting activities. Such studies can inform environmental safety assessments for new compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Procedures for Benzazole Derivatives

The synthesis of benzazole derivatives, including guanidine-functionalized variants, reveals the chemical versatility and potential biological activities of these compounds. Given the structural complexity of this compound, understanding synthetic pathways and pharmacological potentials of benzazoles could offer insights into similar compounds' synthesis and applications (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Environmental and Health Implications of Dioxins

Research on the environmental characteristics, toxicities, and formation mechanisms of dioxins, including polybrominated dibenzo-p-dioxins, provides a context for evaluating the ecological and health impacts of structurally complex compounds. Such studies can guide the assessment of potential risks associated with new chemical entities that share features with dioxins (Yang, Liu, Shen, Wang, Yang, & Zheng, 2021).

Properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9(2)16-14(18)15-8-11(17)10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7,9,11,17H,5-6,8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWPCDHQBADXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.